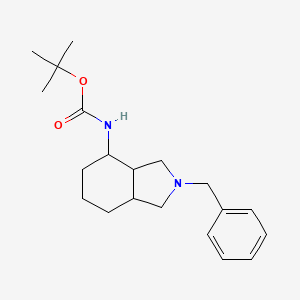

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMXOMQRUJOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-benzyloctahydro-1H-isoindol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted reactions at the amine site. This stability is crucial in multi-step synthetic processes, where selective deprotection can be achieved using specific reagents like trifluoroacetic acid .

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs with tert-Butyl Carbamate Groups

2.1.1 tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)

- Structure: Features a polycyclic phenanthrene-indole hybrid system with a tert-butyl carbamate group.

- Synthesis : Prepared via multi-step functionalization, including carbamate protection of an amine group, analogous to methods used for the target compound .

- Spectroscopic Data :

- Key Difference : The extended polycyclic system in Compound 8 may reduce conformational flexibility compared to the octahydro-isoindole core, impacting binding affinity in biological systems.

2.1.2 tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Compound 296)

- Structure : Contains a cyclohexyl ring substituted with methoxy and tert-butyl carbamate groups. The absence of a bicyclic system simplifies its stereochemistry but limits rigidity compared to the isoindole scaffold .

- Synthesis : Synthesized via carbamate protection of a cyclohexane-based amine, mirroring the tert-butyl protection strategy used for the target compound .

- Application : Intermediate in pharmaceutical synthesis, highlighting the utility of tert-butyl carbamates in multistep routes.

Table 1: Structural Comparison of Carbamate Derivatives

Functional Analogs: tert-Butyl Antioxidants

2.2.1 2(3)-tert-Butyl-4-hydroxyanisole (BHA)

- Structure: A phenolic antioxidant with a tert-butyl group. Lacks the carbamate or nitrogenous core of the target compound .

- Biological Activity: Enhances hepatic glutathione S-transferase (GST) activity by 5- to 10-fold in mice, detoxifying electrophilic carcinogens like benzo(a)pyrene metabolites .

- Contrast : While BHA’s tert-butyl group contributes to enzyme induction, the target compound’s isoindole-carbamate structure may prioritize steric shielding or receptor binding over antioxidant effects.

2.2.2 Ethoxyquin

- Structure: A quinoline-based antioxidant. Demonstrates that tert-butyl-like groups (e.g., trimethylquinoline) enhance GST activity but lack the carbamate’s amine-protection utility .

Table 2: Functional Comparison of tert-Butyl-Containing Compounds

Biological Activity

tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is a synthetic compound with the molecular formula C20H30N2O2. This compound is primarily utilized in organic synthesis, particularly as a protecting group for amines in peptide synthesis. Its unique structure and reactivity make it significant in medicinal chemistry and the development of biologically active molecules.

The compound features a tert-butyl group, which enhances its stability and solubility, making it suitable for various chemical reactions. The presence of the isoindole derivative contributes to its biological activity, particularly in pharmacological applications.

The biological activity of this compound is largely attributed to its ability to protect amine groups during multi-step synthetic processes. This protection allows for selective reactions without interference from other functional groups. The compound can be deprotected under specific conditions using reagents like trifluoroacetic acid, enabling the release of the active amine for further biological interactions.

Biological Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies evaluating related carbamate derivatives demonstrated their effectiveness against various strains of bacteria, including E. coli, M. luteus, and B. cereus . These findings suggest a potential for developing new antimicrobial agents based on this structural framework.

Antibacterial Activity Case Study

A study focused on synthesizing new derivatives of tert-butyl carbamate reported promising antibacterial activity against drug-resistant pathogens. The microdilution broth susceptibility assay revealed that certain derivatives exhibited high activity against E. coli and B. cereus, with low toxicity profiles observed in cytotoxicity assays using Artemia salina .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| tert-Butyl carbamate | C5H11NO2 | Moderate antibacterial | Commonly used as a protecting group |

| Benzyl carbamate | C10H11NO2 | Low to moderate antibacterial | Different stability; less effective |

| FMOC carbamate | C14H15NO2 | High efficacy in peptide synthesis | Requires harsher conditions for deprotection |

Research Applications

The applications of this compound extend beyond organic synthesis into medicinal chemistry:

- Peptide Synthesis : Acts as a protecting group for amines, facilitating the formation of peptide bonds without unwanted side reactions.

- Drug Development : Plays a role in synthesizing biologically active molecules, including potential pharmaceuticals targeting bacterial infections.

- Industrial Chemistry : Used in producing fine chemicals and intermediates for agrochemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate?

- Methodology : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butyloxycarbonyl) protection. For example:

Amine Protection : React the isoindoline-derived amine with Boc₂O (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., DCM) under inert atmosphere (N₂/Ar) at low temperatures (-78°C to 0°C) to ensure regioselectivity .

Functionalization : Introduce substituents (e.g., benzyl groups) via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and ligands (BINAP) are often used in cross-coupling steps .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation. Confirm purity via HPLC or NMR.

Q. How is the compound characterized structurally?

- Methodology :

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). Data collection requires high-resolution single crystals .

- Spectroscopy :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm Boc group (δ ~1.4 ppm for tert-butyl) and isoindoline backbone.

- MS : ESI-MS to verify molecular weight (e.g., m/z [M + H]⁺).

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging steps, such as Boc protection or stereochemical control?

- Methodology :

- Temperature Control : Boc protection at -78°C minimizes side reactions (e.g., overprotection) .

- Catalyst Screening : For coupling steps, test Pd catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) to enhance efficiency.

- Informer Libraries : Use diagnostic molecules (e.g., Aryl Halide Chemistry Informer Libraries) to compare reaction conditions and identify optimal parameters .

- Data Contradiction : Conflicting reports on reaction times (e.g., 12 h vs. 24 h) may arise from solvent purity or moisture levels. Dry solvents under molecular sieves and monitor via TLC.

Q. What strategies resolve contradictions in stereochemical assignments for the isoindoline core?

- Methodology :

- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by comparing experimental and computed spectra.

- NOESY NMR : Detect spatial proximities to confirm chair conformations in octahydro-isoindole systems.

- Crystallographic Validation : Cross-validate NMR-based assignments with X-ray structures .

Q. How can mechanistic studies elucidate unexpected byproducts in cross-coupling reactions?

- Methodology :

- Isotope Labeling : Use deuterated reagents to track hydrogen transfer pathways.

- DFT Calculations : Model reaction pathways (e.g., transition states for C–N bond formation) to identify competing mechanisms.

- Kinetic Profiling : Monitor reaction progress via in situ IR or Raman spectroscopy to detect intermediates .

Methodological Challenges and Solutions

Q. What are the best practices for purifying this compound from complex reaction mixtures?

- Challenge : Co-elution of Boc-protected intermediates with unreacted starting materials.

- Solution :

- Two-Step Chromatography : First, use a hexane/EtOAc gradient to remove apolar impurities. Then, switch to a DCM/MeOH system for polar byproducts.

- pH-Switch Extraction : For amine-containing impurities, adjust aqueous phase pH to 10 with NaOH, extract with DCM .

Q. How can researchers validate biological activity while avoiding interference from residual solvents or catalysts?

- Methodology :

- ICP-MS : Quantify residual metal catalysts (e.g., Pd, Cu) to ensure levels are below 10 ppm.

- Dialysis : For in vitro assays, dialyze the compound against buffer (MWCO 1 kDa) to remove low-MW impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.